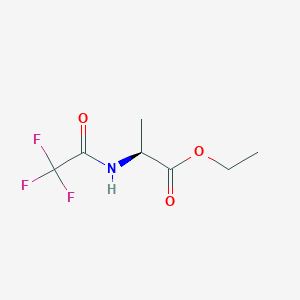
EThyl (2S)-2-(trifluoroacetamido)propanoate
Descripción general
Descripción
Esters, such as ethyl propanoate, are organic compounds that have two components: one from a carboxylic acid (parent chain) and the other from an alcohol .
Synthesis Analysis
The synthesis of esters like ethyl propanoate often involves the reaction of a carboxylic acid with an alcohol . In some cases, a Baeyer–Villiger monooxygenase (BVMO) is used to produce esters .Molecular Structure Analysis
The molecular structure of esters can be drawn based on their components: the carboxylic acid and the alcohol .Chemical Reactions Analysis
Esters can undergo various chemical reactions. For example, they can be hydrolyzed in a saponification reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of esters can be studied using various techniques, such as NMR spectroscopy .Aplicaciones Científicas De Investigación
Biodegradation and Environmental Fate
- Biodegradation and Fate of Gasoline Ethers : Research on gasoline ether oxygenates like ethyl tert-butyl ether (ETBE) in soil and groundwater highlights microbial degradation pathways and the potential environmental impacts of related compounds. Microorganisms capable of degrading ETBE aerobically and via cometabolism have been identified, offering insights into the bioremediation of related chemical pollutants (Thornton et al., 2020).
Toxicological Reviews
- Toxicological Profile of ETBE : A comprehensive review of ethyl tertiary-butyl ether (ETBE), a compound with similar chemical functionalities, provides an extensive toxicological profile, including metabolic pathways and effects on various organs. Such reviews can guide safety evaluations and regulatory decisions for chemically related compounds (Mcgregor, 2007).
Biomarker Analysis
- Ethyl Glucuronide as an Alcohol Biomarker : The study of ethyl glucuronide (EtG) in hair as a marker for alcohol use and abuse provides a model for using metabolic by-products as biomarkers in clinical and forensic toxicology. This research underlines the importance of sensitive analytical techniques for detecting and quantifying trace metabolites, which could be applicable to studying the metabolism of Ethyl (2S)-2-(trifluoroacetamido)propanoate and its potential as a biomarker (Crunelle et al., 2014).
Ethylene Inhibition in Agriculture
- Use of 1-Methylcyclopropene (1-MCP) on Fruits and Vegetables : The application of 1-MCP to inhibit ethylene perception in fruits and vegetables, thereby extending shelf life and maintaining quality, offers a precedent for the use of chemical inhibitors in agriculture. Such technologies could be relevant if Ethyl (2S)-2-(trifluoroacetamido)propanoate or its derivatives exhibit similar ethylene-inhibiting properties (Watkins, 2006).
Analytical Chemistry and Solvent Applications
- Ionic Liquids and Solvent Behavior : The study of ionic liquids with various solutes, including aliphatic and aromatic compounds, showcases the versatility of these solvents in chemical analysis and synthesis. This research might inform the development of novel applications or analytical methodologies involving Ethyl (2S)-2-(trifluoroacetamido)propanoate as a solvent or solute in ionic liquid systems (Visak et al., 2014).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
ethyl (2S)-2-[(2,2,2-trifluoroacetyl)amino]propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10F3NO3/c1-3-14-5(12)4(2)11-6(13)7(8,9)10/h4H,3H2,1-2H3,(H,11,13)/t4-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCDYVEXWCKFMGY-BYPYZUCNSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)NC(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](C)NC(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10F3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
EThyl (2S)-2-(trifluoroacetamido)propanoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



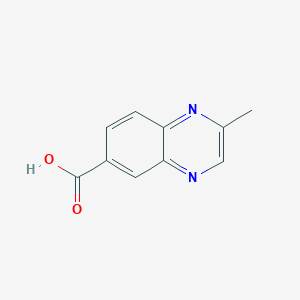
![4-Benzyl-2-methyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B3105860.png)
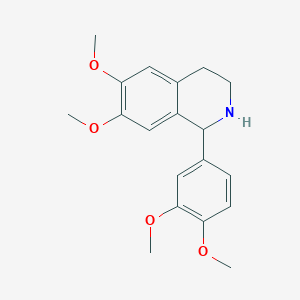

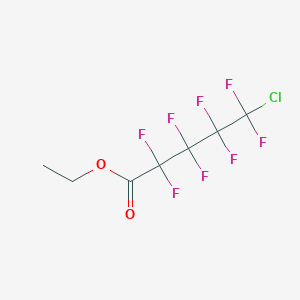
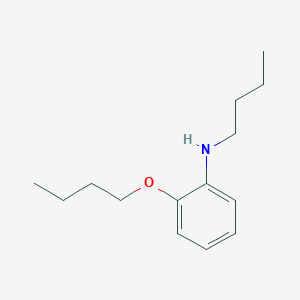
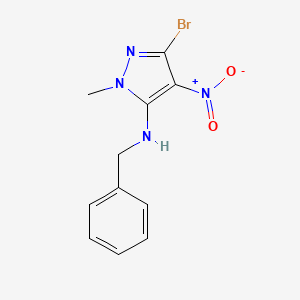
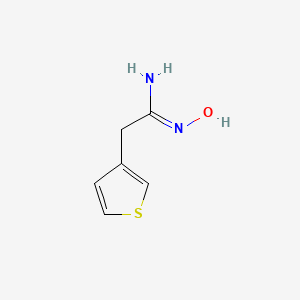



![5-Aminoimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B3105919.png)
![[1,2,4]Triazolo[1,5-a]pyridin-5-amine](/img/structure/B3105939.png)
